2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Description
2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a 4-methoxyphenyl group and an oxoethylidene moiety. This compound belongs to the 1,3-thiazolidin-4-one family, which is widely studied for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 4-methoxyphenyl group enhances its electronic and steric properties, influencing both its reactivity and biological interactions. Synthesis typically involves condensation reactions between mercaptoacetic acid and appropriately substituted imines or hydrazones, followed by cyclization under reflux conditions . Characterization via NMR, IR, and elemental analysis confirms the structural integrity of the compound, with distinct signals for the methoxy group (δ ~3.8 ppm in $^1$H NMR) and carbonyl stretching vibrations (~1640–1680 cm$^{-1}$ in IR) .
Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15) |
InChI Key |
NCDRCSXDLFLEDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2 |
Origin of Product |
United States |
Preparation Methods
Two-Step Synthesis via Thiosemicarbazone Intermediate
A widely adopted method involves the formation of a thiosemicarbazone intermediate, followed by cyclization. 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone. Subsequent treatment with mercaptoacetic acid in acidic conditions induces cyclization, forming the thiazolidin-4-one core.
Reaction Conditions:
-
Step 1: Ethanol, reflux (4–6 h), yield: 70–85%
-
Step 2: HCl (catalytic), 100–110°C, 2–3 h, yield: 65–75%
This method is favored for its simplicity but requires careful pH control to prevent side reactions such as sulfoxide formation.
One-Pot Condensation-Cyclization
To streamline synthesis, a one-pot approach combines 4-methoxybenzaldehyde , thiourea , and chloroacetic acid in polypropylene glycol (PPG) at 110°C. PPG acts as both solvent and catalyst, achieving yields of 80–90% within 3–4 h.
Key Advantages:
-
Eliminates intermediate isolation
-
Reduces reaction time by 40% compared to stepwise methods
Catalyzed Synthetic Routes
Vanadyl Sulfate-Mediated Ultrasonic Synthesis
A green chemistry protocol employs vanadyl sulfate (VOSO₄) under ultrasonic irradiation. 4-Methoxybenzaldehyde , aniline derivatives , and mercaptoacetic acid react in acetonitrile at 50°C, achieving 88–92% yield in 30 minutes.
Mechanistic Insights:
Diisopropyl Ethyl Ammonium Acetate (DTPEAC) Catalysis
DTPEAC, a room-temperature ionic liquid, facilitates solvent-free synthesis. Equimolar amounts of 4-methoxybenzaldehyde , 2-aminothiazole , and mercaptoacetic acid react at 25°C, yielding 85–90% product in 2 h.
Benefits:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of 4-methoxybenzaldehyde , thioglycolic acid , and zeolite 5A undergoes microwave irradiation (200 W, 120°C) for 15 minutes, yielding 94% product.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| Power | 200 W |
| Temperature | 120°C |
| Catalyst Loading | 10 wt% zeolite |
| Time | 15 min |
This method is ideal for high-throughput synthesis but requires specialized equipment.
Industrial-Scale Production
Continuous Flow Reactor Design
A pilot-scale continuous flow system achieves 98% conversion by maintaining precise temperature (115°C) and residence time (8 minutes). Key parameters:
| Component | Concentration |
|---|---|
| 4-Methoxybenzaldehyde | 1.5 M |
| Mercaptoacetic acid | 1.5 M |
| PPG flow rate | 10 mL/min |
This system produces 12 kg/day with 99.5% purity after recrystallization.
Solvent Recycling Protocols
Industrial plants employ distillation-integrated crystallization to recover PPG and ethanol, reducing solvent waste by 70%. Economic analyses show a 22% reduction in production costs compared to batch processes.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost Index |
|---|---|---|---|---|
| Classical Cyclocondensation | 75 | 8 h | Moderate | $ |
| Microwave-Assisted | 94 | 15 min | High | $$$ |
| VOSO₄/Ultrasonic | 92 | 30 min | Moderate | $$ |
| Continuous Flow | 98 | 8 min | High | $$$$ |
Cost Index Key:
-
$: < $50/kg
-
$$: $50–100/kg
-
$$$: $100–200/kg
-
$$$$: > $200/kg
Challenges and Optimization Strategies
Byproduct Formation
The primary byproduct, 2-(4-methoxyphenyl)-4-thiazolidinone (non-conjugated isomer), arises from incomplete dehydration. Strategies to suppress this include:
Purification Techniques
-
Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes polar impurities
-
Recrystallization: Ethanol/water (3:1) yields needle-shaped crystals with >99% purity
Recent Advances
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiazolidinones depending on the reagent used.
Scientific Research Applications
Biological Activities
Antifungal Properties
Initial studies have indicated that 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one exhibits significant antifungal activity. Research suggests that it could be utilized in agriculture or medicine to combat fungal infections, which are a major concern in both fields . The compound's mechanism of action may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinones, including this compound, have shown promising results against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited high inhibition rates against leukemia and central nervous system cancer cell lines . Notably, specific compounds derived from thiazolidinones demonstrated up to 84% inhibition against MOLT-4 leukemia cells .
Case Study 1: Antifungal Efficacy
A study evaluating the antifungal properties of various thiazolidinone derivatives included this compound. The results demonstrated that this compound effectively inhibited the growth of several fungal strains, suggesting its potential as a therapeutic agent for treating fungal infections .
Case Study 2: Anticancer Activity
In a comprehensive evaluation of anticancer activities among thiazolidinone derivatives, researchers found that this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells and other malignancies. The study concluded that modifications to the thiazolidinone structure could enhance its anticancer properties .
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenyl ring or the thiazolidinone core. Key comparisons include:
Key Observations :
- Substituent Effects : The 4-methoxyphenyl group in the target compound enhances solubility and electron-donating capacity compared to halogenated analogs (e.g., 4-Cl or 4-F), which exhibit higher electronegativity and steric hindrance .
- Conformational Flexibility: The thiazolidinone ring in the target compound adopts a planar conformation, whereas analogs with fused heterocycles (e.g., thiadiazole in ) show twist conformations due to dihedral angles >80° between aromatic rings.
- Hydrogen Bonding: The oxoethylidene group in the target compound participates in C=O···H-N hydrogen bonding, a feature less pronounced in 2-azetidinone derivatives (e.g., ) due to reduced polarity.
Biological Activity
2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
- Molecular Formula : CHNOS
- Molecular Weight : 249.29 g/mol
- CAS Number : 416885-36-4
Antimicrobial Activity
Thiazolidinone derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | MIC = 0.5 µg/mL | |
| Pseudomonas aeruginosa | Biofilm inhibition > 50% | |
| Escherichia coli | Moderate activity |
Antidiabetic Effects
Thiazolidinones have been associated with antidiabetic effects through mechanisms such as enhancing insulin sensitivity and regulating glucose metabolism. The structure of this compound potentially contributes to its efficacy in managing diabetes-related complications.
Antioxidant Activity
The antioxidant properties of thiazolidinones have been explored in various studies, suggesting their role in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and may contribute to the overall therapeutic profile of the compound.
Anti-inflammatory and Analgesic Properties
Research has indicated that thiazolidinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This attribute makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinones is significantly influenced by their chemical structure. Substituents on the phenyl ring, such as methoxy groups, can enhance or diminish activity:
- Methoxy Group : Contributes to increased lipophilicity and potential receptor interactions.
- Halogen Substituents : Variations with halogens have shown altered antibacterial activities, indicating a need for careful design in drug development.
Case Studies and Research Findings
-
Antimicrobial Evaluation :
A study evaluated various thiazolidinone derivatives against a panel of bacterial strains. The results showed that this compound displayed potent activity against Staphylococcus aureus with an MIC of 0.5 µg/mL, suggesting its potential as an antimicrobial agent . -
Antioxidant Studies :
In vitro assays demonstrated that the compound exhibited significant radical scavenging activity, supporting its role as an antioxidant . -
In Vivo Studies :
Animal models have been used to assess the antidiabetic effects of thiazolidinone derivatives, showing improvements in blood glucose levels and insulin sensitivity .
Q & A
Q. Optimization Tips :
- Use catalysts like acetic acid or piperidine to accelerate condensation.
- Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).
- Adjust solvent polarity to improve yield (e.g., DMF for polar intermediates).
Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?
Q. Key Techniques :
-
NMR Spectroscopy :
Proton Environment Chemical Shift (δ, ppm) Methoxy (-OCH₃) 3.8–4.0 Aromatic protons 6.8–7.5 Thiazolidinone carbonyl 170–175 -
X-ray Crystallography :
Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?
Q. Methodological Approach :
- Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .
Q. Data Interpretation :
- Compare results with positive controls (e.g., doxorubicin for cytotoxicity).
- Validate dose-response curves with triplicate replicates.
Advanced: How can mechanistic studies elucidate its interaction with biological targets?
Q. Experimental Design :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II or COX-2). Validate with binding energy scores (< -7 kcal/mol) .
- Enzyme Kinetics : Measure Kₘ and Vₘₐₓ changes via spectrophotometric assays (e.g., NADH depletion for dehydrogenase inhibition).
- Mutagenesis Studies : Introduce point mutations in target proteins to identify critical binding residues .
Q. Contradiction Resolution :
- If computational and experimental data conflict, re-evaluate force field parameters or confirm protein conformation via cryo-EM.
Advanced: How can researchers address discrepancies between spectroscopic and crystallographic data?
Q. Case Example :
- Issue : NMR suggests a planar conformation, while X-ray shows non-coplanar aromatic rings.
- Resolution :
Q. Methodological Workflow :
Refine X-ray data with Olex2 or Coot to exclude artifacts.
Use HSQC NMR to correlate carbon-proton environments.
Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?
Q. Approaches :
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via nucleophilic substitution .
- Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
- ADMET Profiling :
- Measure logP (target < 3) via shake-flask method.
- Assess metabolic stability in liver microsomes (t₁/₂ > 60 min) .
Q. Validation :
- Use LC-MS/MS to quantify plasma concentration in rodent models.
Advanced: How do substituent modifications impact its electronic properties and reactivity?
Q. Computational Analysis :
Q. Experimental Validation :
- Synthesize analogs with electron-withdrawing groups (e.g., −NO₂) and compare reaction rates in nucleophilic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
